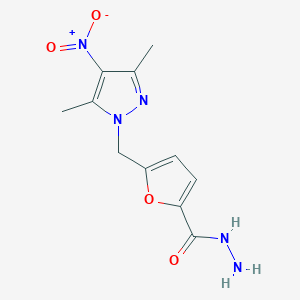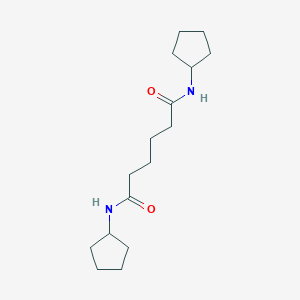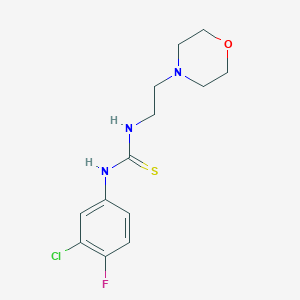
N-(3-CHLORO-4-FLUOROPHENYL)-N'-(2-MORPHOLINOETHYL)THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a chloro-fluorophenyl group and a morpholinyl ethyl group attached to the thiourea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with 2-(4-morpholinyl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro-fluorophenyl group and the morpholinyl ethyl group could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chloro-4-fluorophenyl)-N’-[2-(4-morpholinyl)ethyl]urea: Similar structure but with a urea moiety instead of thiourea.
N-(3-chloro-4-fluorophenyl)-N’-[2-(4-piperidinyl)ethyl]thiourea: Similar structure but with a piperidinyl group instead of morpholinyl.
Uniqueness
N-(3-chloro-4-fluorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea is unique due to the combination of the chloro-fluorophenyl group and the morpholinyl ethyl group attached to the thiourea moiety. This unique structure may confer specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
455296-48-7 |
|---|---|
Fórmula molecular |
C13H17ClFN3OS |
Peso molecular |
317.81g/mol |
Nombre IUPAC |
1-(3-chloro-4-fluorophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
InChI |
InChI=1S/C13H17ClFN3OS/c14-11-9-10(1-2-12(11)15)17-13(20)16-3-4-18-5-7-19-8-6-18/h1-2,9H,3-8H2,(H2,16,17,20) |
Clave InChI |
URIFFWBNGWPIGF-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=S)NC2=CC(=C(C=C2)F)Cl |
SMILES canónico |
C1COCCN1CCNC(=S)NC2=CC(=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


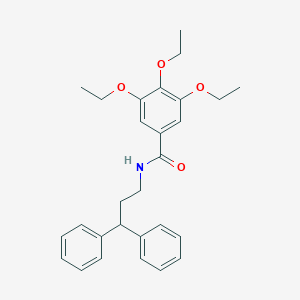
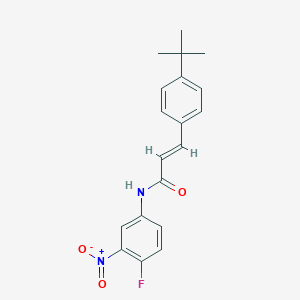
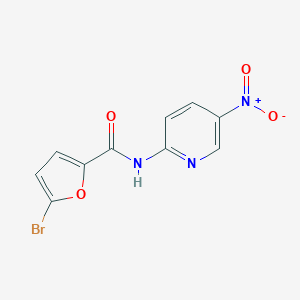
![2-ethoxy-N-[3-(4-{3-[(2-ethoxybenzoyl)amino]propyl}-1-piperazinyl)propyl]benzamide](/img/structure/B457520.png)
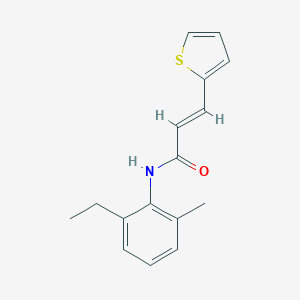

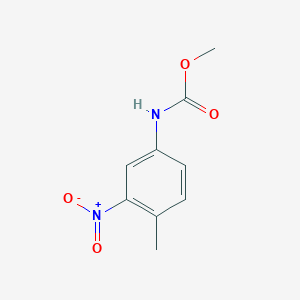
![N-[2-methyl-6-(propan-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B457526.png)
![Diisopropyl 3-methyl-5-{[3-(2-thienyl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B457528.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-(propan-2-yl)benzamide](/img/structure/B457529.png)
![N-{3-[(diphenylacetyl)amino]-2,2-dimethylpropyl}-2,2-diphenylacetamide](/img/structure/B457530.png)
